

Propyl Nitroacetate: A Technical Overview of its Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Propyl nitroacetate*

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Propyl nitroacetate is an alkyl nitroacetate compound recognized for its utility as an intermediate in the synthesis of various pharmaceutical and pesticidal products. This document provides a concise technical guide to its core physicochemical properties and outlines a common experimental protocol for its synthesis and analysis.

Physicochemical Data

The fundamental properties of **propyl nitroacetate** are summarized below, providing a clear reference for experimental and developmental applications.

Property	Value	Citations
Molecular Formula	C ₅ H ₉ NO ₄	[1][2]
Molecular Weight	147.13 g/mol	[2]
147.129 g/mol	[1]	
CAS Number	31333-36-5	[1][2]
Common Synonyms	n-Propyl nitroacetate, Propyl 2-nitroacetate, Acetic acid, nitro-, propyl ester	[1][2]

Experimental Protocols

The following sections detail methodologies for the synthesis and subsequent analysis of **propyl nitroacetate**, reflecting established organic chemistry techniques.

Alkyl nitroacetates, including the propyl ester, can be effectively prepared from the dipotassium salt of nitroacetic acid through esterification.^[3] This method avoids the use of potentially explosive intermediates like acetyl nitrate.^[4]

Materials:

- Dipotassium salt of nitroacetic acid
- Propan-1-ol
- Concentrated Sulfuric Acid
- Anhydrous Magnesium Sulfate
- Benzene (or a suitable alternative extraction solvent like dichloromethane)
- Anhydrous Sodium Sulfate
- Standard laboratory glassware for reaction, filtration, and distillation

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dipotassium salt of nitroacetic acid in an excess of propan-1-ol.
- **Acidification & Esterification:** Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid to the stirred suspension. The addition of a strong acid facilitates the formation of nitroacetic acid, which is subsequently esterified.
- **Dehydration:** To drive the esterification equilibrium towards the product and prevent side reactions like the Nef reaction, add anhydrous magnesium sulfate to the reaction mixture.^[3]

- **Reaction Completion:** Allow the mixture to warm to room temperature and then stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Remove the solid precipitate by suction filtration. Concentrate the filtrate using a rotary evaporator at a temperature between 30-40°C.
- **Extraction:** Dissolve the residual oil in a suitable organic solvent (e.g., benzene or dichloromethane) and wash with water to remove any remaining inorganic salts or acids.
- **Drying and Purification:** Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by distillation. The crude **propyl nitroacetate** can then be purified by distillation under reduced pressure to yield the final product.

The purity of the synthesized **propyl nitroacetate** can be determined using gas chromatography, a standard method for analyzing volatile organic compounds like esters.^[5]

Instrumentation:

- Gas Chromatograph with a Flame Ionization Detector (GC-FID)
- Capillary Column (e.g., 5% FFAP on Chromosorb W-HP or equivalent)
- Nitrogen or Helium as carrier gas

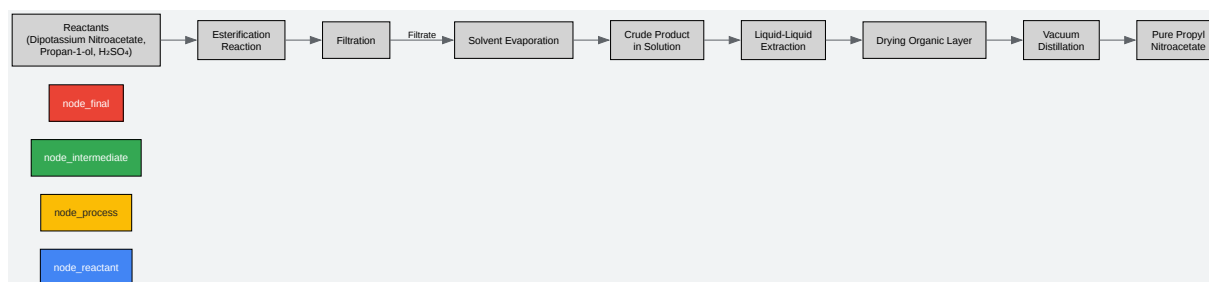
Procedure:

- **Sample Preparation:** Prepare a dilute solution of the purified **propyl nitroacetate** in a high-purity solvent, such as dichloromethane or ethyl acetate.
- **Standard Preparation:** Prepare a series of calibration standards of known concentrations using a certified reference standard of **propyl nitroacetate**, if available.
- **GC-FID Analysis:**
 - Set the injector and detector temperatures appropriately (e.g., 250°C).

- Establish a suitable temperature program for the column oven to ensure proper separation of the analyte from any impurities (e.g., starting at 70°C).
- Inject a small volume (e.g., 1-5 µL) of the sample solution into the GC.
- Data Analysis: The purity of the sample is determined by comparing the peak area of the **propyl nitroacetate** to the total area of all peaks in the chromatogram. Quantitative analysis can be performed by comparing the sample response to the calibration curve generated from the standards.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **propyl nitroacetate** as described in the protocol above.



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Caption: Synthesis and Purification Workflow for **Propyl Nitroacetate**.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com